molecular formula C16H11NO4 B2928098 4-(Benzofuran-2-carboxamido)benzoic acid CAS No. 308298-71-7

4-(Benzofuran-2-carboxamido)benzoic acid

Cat. No.: B2928098
CAS No.: 308298-71-7
M. Wt: 281.267
InChI Key: JBUYSARPCXKALO-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-carboxamido)benzoic acid (CAS 308298-71-7) is a chemical compound with the IUPAC name 4-(1-benzofuran-2-amido)benzoic acid and a molecular weight of 281.27 g/mol . It is supplied with a purity of 97% and is a valuable building block in medicinal chemistry and organic synthesis. Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide range of potent biological activities. Research has shown that benzofuran scaffolds are of great interest due to their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . Specifically, novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative potency on various tumor cell lines, with some compounds inducing cell death through apoptosis, highlighting their potential in anticancer research . Furthermore, related benzofuran structures serve as key precursors in synthesizing complex heterocyclic systems, such as phthalide-carboxamide-bearing compounds, which are considered privileged structures in biological and medicinal chemistry . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use, as this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-benzofuran-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-15(14-9-11-3-1-2-4-13(11)21-14)17-12-7-5-10(6-8-12)16(19)20/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUYSARPCXKALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 4 Benzofuran 2 Carboxamido Benzoic Acid

Retrosynthetic Analysis of 4-(Benzofuran-2-carboxamido)benzoic Acid

A retrosynthetic approach to this compound logically identifies the amide linkage as the primary point for disconnection. This cleavage simplifies the target molecule into two key synthetic precursors: benzofuran-2-carboxylic acid and 4-aminobenzoic acid .

This strategy is chemically sound, as the formation of an amide bond from a carboxylic acid and an amine is a robust and well-documented transformation in organic synthesis. The commercially available and relatively inexpensive nature of 4-aminobenzoic acid allows synthetic efforts to be concentrated on the assembly of the more complex benzofuran-2-carboxylic acid moiety.

Further deconstruction of benzofuran-2-carboxylic acid points to several potential starting materials. Common pathways involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) structure. This can be achieved from precursors such as salicylaldehyde (B1680747) or other ortho-substituted phenols, which provide the necessary phenolic hydroxyl group for cyclization.

Classical Synthetic Routes to the Benzofuran-2-carboxylic Acid Moiety

The construction of the benzofuran-2-carboxylic acid scaffold is the cornerstone of the synthesis. A variety of classical and modern methods have been developed to achieve this, offering different advantages in terms of yield, substrate scope, and reaction conditions.

Perkin Benzofuran (B130515) Synthesis and its Variants

The Perkin reaction, historically used for coumarin (B35378) synthesis, can be adapted to produce benzofurans. A notable variant, the Perkin rearrangement, transforms 3-halocoumarins into benzofuran-2-carboxylic acids. wikipedia.orgnih.gov This reaction proceeds via a base-catalyzed ring opening of the coumarin lactone, followed by an intramolecular nucleophilic attack to form the five-membered furan ring. nih.gov

A common route to the necessary benzofuran-2-carboxylate esters involves the reaction of salicylaldehydes with an α-bromo ester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. niscair.res.in The resulting ester can then be hydrolyzed to the desired carboxylic acid. niscair.res.in For instance, 2-acetyl benzofuran can be synthesized by refluxing salicylaldehyde with chloroacetone (B47974) in the presence of potassium carbonate. researchgate.net

Cyclization Reactions for Benzofuran Ring Formation

Intramolecular cyclization is a powerful strategy for forming the benzofuran ring. One established method involves the acid-catalyzed cyclization of precursor molecules. nih.gov A widely used approach is the cyclization of o-alkynylphenols, which can be synthesized via Sonogashira coupling of an o-halophenol with a terminal alkyne. scielo.brnih.gov This subsequent ring-closure is often promoted by transition metal catalysts. researchgate.net

Alternative cyclization strategies include:

Palladium-catalyzed heteroannulation: This involves the reaction of 2-halophenols with terminal alkynes. scielo.br

Base-mediated cyclocondensation: Salicylaldehydes can react with compounds like 4-bromocrotonates to yield benzofuran derivatives. rsc.org

Metal-Catalyzed Approaches to Benzofuran Scaffolds

Modern synthetic chemistry heavily relies on metal catalysis to construct heterocyclic systems like benzofurans under mild and efficient conditions. nih.govacs.org

Palladium and copper are frequently used catalysts. For instance, a combination of a palladium catalyst and a copper(I) co-catalyst is effective in the Sonogashira coupling of iodophenols with terminal alkynes, which then undergo intramolecular cyclization to form benzofurans. nih.govacs.org Other transition metals like nickel, gold, and ruthenium have also been successfully employed in benzofuran synthesis, each offering unique catalytic properties. nih.govacs.orgthieme-connect.com

Comparison of Selected Metal-Catalyzed Methods for Benzofuran Synthesis
Catalyst SystemPrecursorsGeneral ConditionsAdvantagesReference
Palladium/Coppero-Iodophenols, Terminal AlkynesBase (e.g., Triethylamine), Solvent (e.g., DMF)High efficiency, Good functional group tolerance nih.gov
Gold/SilverPhenols, Alkynyl BenziodoxolonesBimetallic catalysis, Cascade reactionDirect synthesis from simple phenols thieme-connect.com
Rutheniumo-AllylphenolsIsomerization followed by Ring-Closing MetathesisAccess to varied substitution patterns organic-chemistry.org
NickelVarious precursorsPromotes intramolecular nucleophilic additionExpands the range of applicable transition metals acs.org

Amide Bond Formation Strategies for Carboxamide Linkage

The final and crucial step in the synthesis is the creation of the amide bond between benzofuran-2-carboxylic acid and 4-aminobenzoic acid. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. hepatochem.com

Condensation Reactions with Aminobenzoic Acids

Direct condensation is the most prevalent method for forming the amide linkage. hepatochem.com This typically involves the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com

Commonly employed coupling reagents include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC). luxembourg-bio.comnih.gov These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve reaction efficiency and minimize side reactions. nih.gov

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

An alternative to direct coupling is the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is achieved by treating benzofuran-2-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. niscair.res.in The resulting highly reactive acid chloride is then reacted with 4-aminobenzoic acid, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesMechanism of ActionCommon AdditivesReference
CarbodiimidesEDC, DCCForms an O-acylisourea active intermediate.HOBt, DMAP luxembourg-bio.com, nih.gov
Phosphonium SaltsPyBOP, BOPForms an active ester or anhydride.DIPEA (Hünig's base) rsc.org
Uronium/Aminium SaltsHATU, HBTUForms OBt/OAt active esters.DIPEA, Triethylamine (B128534) nih.gov
Acid Halide PrecursorsSOCl₂, (COCl)₂Converts carboxylic acid to highly reactive acid chloride.Pyridine, Triethylamine niscair.res.in

Coupling Reagents and Conditions in Amidation

The formation of the amide linkage between benzofuran-2-carboxylic acid and 4-aminobenzoic acid requires the activation of the carboxylic acid. This is because a direct reaction between a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction that forms a non-reactive carboxylate salt. A variety of modern coupling reagents have been developed to facilitate this transformation efficiently under mild conditions. hepatochem.com

Commonly employed classes of coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.ukmychemblog.com

Carbodiimide-Based Coupling:

A widely used method involves the use of EDC in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). nih.gov In this process, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. chemistrysteps.comwikipedia.org This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, terminating the desired reaction. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an active ester, which then reacts cleanly with the amine to yield the desired amide. nih.govluxembourg-bio.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), to neutralize any acid formed and to ensure the amine is in its free base form. commonorganicchemistry.com

Aminium/Uronium Salt-Based Coupling:

HATU is another highly efficient coupling reagent that generates an active ester from the carboxylic acid, specifically an OAt-ester derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.com This active ester is particularly reactive and less prone to racemization if chiral centers are present. The reaction mechanism involves deprotonation of the carboxylic acid by a base (e.g., DIEA), followed by attack on the HATU reagent. commonorganicchemistry.com The resulting activated species readily reacts with the amine to form the amide bond. These reactions are also typically performed in solvents like DMF. commonorganicchemistry.com

The choice of reagent and conditions depends on factors such as the reactivity of the substrates, desired yield, and ease of purification. For instance, EDC is often favored in large-scale synthesis because its urea (B33335) byproduct is water-soluble, simplifying its removal during workup. nih.gov

Coupling Reagent SystemTypical SolventBaseTypical TemperatureKey Features
EDC / HOBtDMF, DCMDIEA, TEA0 °C to Room TempForms an active HOBt ester; water-soluble urea byproduct from EDC simplifies purification. nih.govcommonorganicchemistry.com
HATUDMFDIEA, TEA0 °C to Room TempHighly efficient, rapid reaction times, forms a highly reactive OAt-ester, low racemization risk. fishersci.co.ukmychemblog.comcommonorganicchemistry.com
DCC / DMAP (catalytic)DCM, THFNone required0 °C to Room TempEffective for ester and amide formation; byproduct (DCU) is a precipitate, which can be filtered off but may complicate purification. nih.gov

Purification and Characterization Methodologies for Synthesized Compounds

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, coupling reagent byproducts, and any side products. Aromatic carboxylic acids and amides are typically crystalline solids, making recrystallization a primary method of purification. lookchem.com The crude product can be dissolved in a suitable hot solvent (or solvent mixture), such as ethanol/water or DMF/water, and allowed to cool slowly, whereupon the pure product crystallizes out. google.com If impurities persist, column chromatography on silica (B1680970) gel may be employed, using an appropriate eluent system, often a mixture of a polar solvent like ethyl acetate (B1210297) or methanol (B129727) and a nonpolar solvent like hexane, with the polarity adjusted to achieve separation.

Once purified, the compound's identity and purity are confirmed through a combination of spectroscopic and physical methods.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. nih.gov

¹H NMR would confirm the presence of all protons in the molecule. Expected signals would include distinct aromatic protons from both the benzofuran and benzoic acid rings, a characteristic singlet for the furan proton of the benzofuran moiety, a downfield singlet for the amide N-H proton (which is D₂O exchangeable), and a very downfield, broad singlet for the carboxylic acid O-H proton. scielo.brnih.gov

¹³C NMR would show distinct signals for all carbon atoms, including the characteristic carbonyl carbons of the amide and carboxylic acid groups (typically in the 160-180 ppm range), as well as the carbons of the two aromatic systems. libretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the key functional groups. youtube.com The IR spectrum of this compound would be expected to show characteristic absorption bands:

A very broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.

An N-H stretch from the secondary amide, usually around 3300 cm⁻¹.

Two distinct C=O stretching bands: one for the carboxylic acid carbonyl (around 1700-1680 cm⁻¹) and one for the amide carbonyl (Amide I band, around 1680-1650 cm⁻¹). pressbooks.puboregonstate.eduspectroscopyonline.com

An N-H bending band (Amide II band) around 1550 cm⁻¹.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the molecular formula. The fragmentation pattern would likely show cleavage of the amide bond, leading to fragment ions corresponding to the benzofuranoyl cation and the 4-aminobenzoic acid radical cation. researchgate.netnih.gov

Melting Point: A sharp and distinct melting point is a good indicator of the purity of a crystalline compound.

TechniqueInformation ObtainedExpected Key Features for this compound
¹H NMRProton environment, connectivity, and number of protons.Signals for aromatic protons, furan proton, amide N-H, and carboxylic acid O-H. nih.gov
¹³C NMRCarbon skeleton and chemical environment of each carbon atom.Signals for aromatic carbons and two distinct carbonyl carbons (amide and carboxylic acid). libretexts.org
FT-IRPresence of functional groups.Broad O-H stretch, N-H stretch, and two distinct C=O stretches. youtube.comoregonstate.edu
Mass SpectrometryMolecular weight and structural fragments.Molecular ion peak (M⁺) and fragmentation pattern consistent with the structure. nih.gov
Melting PointPurity assessment for a solid compound.A sharp, reproducible melting range.

Derivatives and Analog Synthesis in 4 Benzofuran 2 Carboxamido Benzoic Acid Research

Design Principles for Structural Modification of the Benzofuran (B130515) Moiety

The benzofuran moiety is a cornerstone of the molecule's structure, and its modification is a primary strategy for modulating activity. Design principles for its alteration are guided by SAR studies, which indicate that substitutions on both the furan (B31954) and benzene (B151609) rings can significantly influence the compound's properties. nih.gov

A key approach involves the introduction of various substituents at different positions of the benzofuran core. The C3 position, in particular, has been a focal point for modification. A modular synthetic strategy combining 8-aminoquinoline (B160924) (8-AQ) directed C–H arylation with palladium catalysis allows for the efficient installation of a wide range of aryl and heteroaryl substituents at this position. mdpi.com This method provides a powerful tool for creating a diverse library of C3-substituted analogs for screening campaigns. mdpi.com

Halogenation is another common design principle. The addition of halogen atoms such as fluorine, chlorine, or bromine to the benzofuran ring can enhance hydrophobic interactions and modulate the electronic character of the scaffold, often leading to increased biological potency. rsc.org For instance, substitutions at the C4, C5, or C6 positions with halogens have been shown to be important for antimicrobial activity. rsc.org

Bioisosteric replacement is a sophisticated design strategy used to alter physicochemical properties while retaining or improving biological activity. In this context, the benzofuran ring system can be replaced with other bicyclic heterocycles. Common bioisosteres for the benzofuran core include benzothiophene (B83047) and indole. The replacement of the furan oxygen with a sulfur atom to form a benzothiophene can alter the geometry and electronic properties of the scaffold, potentially leading to different interactions with biological targets.

Modification Strategy Position(s) Examples of Substituents/Replacements Rationale/Observed Effect
Substitution C3Aryl groups (e.g., phenyl, thiophenyl), Heteroaryl groupsExploration of new binding pockets; diversification for screening. mdpi.com
Halogenation C4, C5, C6-F, -Cl, -BrEnhances hydrophobic interactions; modulates electronics. rsc.org
Bioisosteric Replacement Core ScaffoldBenzothiophene, IndoleAlters scaffold geometry, electronics, and hydrogen bonding potential.

Design Principles for Structural Modification of the Benzoic Acid Moiety

The benzoic acid moiety is a critical functional group, often responsible for key interactions with biological targets through its acidic proton and ability to form hydrogen bonds. However, the carboxylic acid group can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. nih.govnih.gov Consequently, a primary design principle for modifying this part of the molecule is bioisosteric replacement, which aims to substitute the carboxylic acid with a group that mimics its acidic and hydrogen-bonding characteristics while improving drug-like properties. drughunter.com

The most widely used bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole ring. drughunter.com Tetrazoles have a pKa comparable to carboxylic acids (pKa ~4.5–4.9), allowing them to exist in an ionized state at physiological pH and engage in similar ionic interactions. drughunter.com While they are more lipophilic, their strong hydrogen bonding capacity can sometimes counteract gains in membrane permeability. drughunter.com

Other non-classical, heterocyclic bioisosteres are employed to fine-tune acidity and lipophilicity. These include acidic heterocycles like 5-oxo-1,2,4-oxadiazoles, which can offer improved oral absorption by being less acidic than tetrazoles. drughunter.com Hydroxamic acids (pKa ~8–9) represent another option, though they are less acidic and possess strong metal-chelating properties that must be considered in the design process. nih.gov Acyl sulfonamides and related structures are also utilized as they can mimic the charge and spatial arrangement of the carboxylate group. nih.gov The choice of bioisostere is highly context-dependent, and the goal is to balance the required target interaction with desirable pharmacokinetic profiles. nih.govdrughunter.com An alternative strategy involves replacing the carboxylate with neutral functional groups that can act as hydrogen bond acceptors or participate in other non-covalent interactions. nih.gov

Bioisostere Typical pKa Range Key Characteristics
Carboxylic Acid (Parent) 4.2–4.5High acidity, potential for poor permeability and metabolic liabilities. nih.govdrughunter.com
1H-Tetrazole 4.5–4.9Acidity similar to carboxylic acid, more lipophilic. drughunter.com
Hydroxamic Acid 8–9Moderately acidic, strong metal-chelating properties. nih.gov
Acyl Sulfonamide VariesCan mimic carboxylate charge and geometry, properties are tunable. researchgate.net
5-oxo-1,2,4-oxadiazole ~6–7Less acidic than tetrazole, can improve oral bioavailability. drughunter.com

Synthesis of N-Substituted Carboxamide Analogs

The synthesis of N-substituted carboxamide analogs of 4-(benzofuran-2-carboxamido)benzoic acid is central to exploring the chemical space around this scaffold. These syntheses typically involve the formation of an amide bond between benzofuran-2-carboxylic acid (or a derivative thereof) and a substituted 4-aminobenzoic acid analog.

A common and direct method for achieving this is through a one-step coupling reaction. This is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). researchgate.net This procedure allows for the direct linkage of the benzofuran-2-carboxylic acid with various substituted anilines, providing a straightforward route to a range of N-substituted analogs. nih.gov

More advanced and modular synthetic routes have been developed to allow for greater structural diversity, particularly when modifications are desired at other positions of the benzofuran core. One such strategy involves an initial C–H arylation at the C3 position of a benzofuran-2-carboxamide (B1298429) bearing an 8-aminoquinoline (8-AQ) directing group. mdpi.com Following the introduction of the desired substituent at C3, the 8-AQ auxiliary can be cleaved and replaced with a different amine via a transamidation procedure. mdpi.comnih.gov This two-step, one-pot transamidation proceeds through an intermediate N-acyl-Boc-carbamate, which is then subjected to aminolysis with the desired amine nucleophile, such as an ester of 4-aminobenzoic acid. mdpi.com This powerful sequence enables the synthesis of highly elaborate and densely functionalized benzofuran-2-carboxamides from a simple starting material in just a few steps. mdpi.com

For example, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives have been synthesized to develop new bioactive compounds. researchgate.net These syntheses highlight the versatility of the benzofuran-2-carboxamide scaffold in accommodating a variety of substituents on the amide nitrogen and on the benzofuran ring itself.

Development of Hybrid Benzofuran Systems

A prominent strategy in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units to generate a single chemical entity with a potentially novel or enhanced biological profile. In the context of this compound research, this involves attaching other heterocyclic systems to the benzofuran core. niscair.res.in This approach is based on the rationale that the resulting hybrid compound may interact with multiple targets or exhibit a synergistic effect by combining the properties of its constituent parts. nih.govniscair.res.in

One successful application of this strategy is the synthesis of benzofuran-1,2,3-triazole hybrids. The 1,2,3-triazole moiety is a well-regarded pharmacophore known for its favorable chemical properties and ability to form hydrogen bonds. niscair.res.in The synthesis of these hybrids can be efficiently achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In a typical route, prop-2-yn-1-yl benzofuran-2-carboxylate is reacted with a variety of substituted aryl azides to yield the corresponding benzofuran-2-carboxylate 1,2,3-triazoles. This method is valued for its high yields, mild and environmentally friendly reaction conditions, and the use of inexpensive and readily available reagents. niscair.res.in

Another example is the development of hybrid systems incorporating a pyrazole (B372694) ring. Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized, demonstrating the fusion of the benzofuran scaffold with another biologically active heterocycle. nih.gov These hybrid systems significantly expand the chemical diversity derivable from the parent benzofuran structure, offering new avenues for the discovery of compounds with unique therapeutic potential. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 Benzofuran 2 Carboxamido Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(Benzofuran-2-carboxamido)benzoic acid, DFT would be applied to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would first establish the most stable three-dimensional conformation of the molecule. This process involves minimizing the energy of the system with respect to the positions of its atoms. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Furthermore, DFT is used to calculate key electronic descriptors that help in predicting the molecule's reactivity and stability. These descriptors are derived from the molecule's total electron density, a more manageable variable than the complex wave function of the system.

Table 1: Representative DFT-Calculated Properties for a Benzofuran-2-Carboxamide (B1298429) Scaffold This table is illustrative, showing typical data obtained from DFT calculations for related structures, as specific data for the title compound is not available.

PropertyTypical Calculated Value
Total Energy (Hartree)-1055.xxxx
Dipole Moment (Debye)3.5 - 5.0
Polarizability (a.u.)250 - 300

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are vital for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions.

For this compound, the HOMO would likely be distributed over the electron-rich benzofuran (B130515) ring and the amide linkage, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be localized on the benzoic acid moiety, particularly the carboxyl group, which can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative FMO Energy Data for a Benzofuran Derivative This table demonstrates the type of data generated from FMO analysis. Actual values for the title compound would require specific calculations.

ParameterIllustrative Value (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

In the context of this compound, NBO analysis would reveal the stability imparted by electron delocalization between the benzofuran ring, the amide linker, and the benzoic acid ring. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant E(2) values indicate strong stabilizing interactions. For instance, interactions between the lone pair electrons on the amide nitrogen and the antibonding orbitals (π*) of the adjacent carbonyl group and aromatic rings would be key to understanding the molecule's conformational rigidity and electronic communication between its constituent parts.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design.

For this compound, molecular docking would be employed to predict its binding mode and affinity within the active site of a specific protein target. Benzofuran derivatives have been investigated as inhibitors for various enzymes, such as kinases, cyclooxygenases, and proteins involved in neurodegenerative diseases. researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand (the title compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. The results would identify the most likely binding pose and predict the binding affinity (often as a docking score in kcal/mol). This analysis highlights key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the benzofuran ring could engage in hydrophobic and π-stacking interactions.

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be used to discover other, potentially more potent, ligands.

In this approach, a library of compounds, which could include derivatives of the benzofuran-2-carboxamide scaffold, would be docked into the active site of the target protein. The compounds are then ranked based on their predicted binding scores. This process allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly accelerating the early stages of drug discovery. This methodology is widely applied in the search for new therapeutic agents targeting a range of diseases. nih.gov

Molecular Dynamics Simulations in Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. In the context of this compound and related compounds, MD simulations provide insights into the stability of ligand-receptor complexes, the nature of binding interactions, and the conformational changes that occur upon binding.

Research on benzofuran derivatives has demonstrated the utility of MD simulations in understanding their inhibitory mechanisms. For instance, a study on benzofuran-based inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) employed 100-nanosecond MD simulations to investigate the binding mechanism of several analogs. nih.gov The simulations revealed that the ligand-protein complexes reached equilibrium after approximately 30 nanoseconds, indicating the stability of the binding. nih.gov

A key aspect of these simulations is the analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). The RMSD of the complex provides a measure of its structural stability over the simulation time, while the RMSF of individual amino acid residues can identify flexible regions of the protein, such as the lid domain in Pks13, which can be crucial for ligand binding. nih.gov

Furthermore, MD simulations are instrumental in calculating the binding free energy (ΔGbind), which is a theoretical estimation of the binding affinity. frontiersin.org Methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are often employed for this purpose. researchgate.net In the study of Pks13 inhibitors, the calculated ΔGbind for the most potent analog was -51.43 kcal/mol, a value that correlated well with its experimental inhibitory concentration (IC50) of 0.19 μM. nih.gov

Energy decomposition analysis from MD simulations can pinpoint the key amino acid residues that contribute most significantly to the binding energy. For the benzofuran inhibitors of Pks13, residues such as Ser1636, Tyr1637, Asn1640, Ala1667, Phe1670, and Tyr1674 were identified as crucial for the interaction. nih.gov The formation of stable hydrogen bonds, for example with a phenolic hydroxyl group on the ligand, was shown to be a determining factor for high-affinity binding. nih.gov

The insights gained from MD simulations, such as the stability of the complex and the key interacting residues, are invaluable for the rational design of more effective inhibitors based on the this compound scaffold.

MD Simulation Parameter Finding for Benzofuran Derivatives Significance in Drug Design
Simulation Time100 ns for Pks13 inhibitors nih.govEnsures adequate sampling of conformational space and assessment of complex stability.
RMSDConvergence after ~30 ns for Pks13 inhibitors nih.govIndicates a stable binding mode of the ligand in the receptor's active site.
RMSFHigh fluctuation in the protein lid domain of Pks13 nih.govIdentifies flexible regions of the receptor that may be important for ligand entry and binding.
Binding Free Energy (ΔGbind)-51.43 kcal/mol for the most potent Pks13 inhibitor nih.govProvides a theoretical estimation of binding affinity that can be correlated with experimental activity.
Key Interacting ResiduesSer1636, Tyr1637, Asn1640, Ala1667, Phe1670, Tyr1674 for Pks13 inhibitors nih.govHighlights the specific amino acids that can be targeted for optimizing ligand interactions.

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. For this compound and its analogs, SBDD methodologies are employed to identify potential biological targets, predict binding modes, and guide the synthesis of novel compounds with improved therapeutic properties.

A cornerstone of SBDD is molecular docking , which predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This technique was used to investigate the binding modes of benzofuran-2-carboxylic acids as inhibitors of Pim-1 kinase, a target in prostate cancer. researchgate.net The docking studies revealed the importance of salt-bridge and hydrogen bond interactions mediated by the carboxylic acid and amino groups of the ligands with the active site residues of the kinase. researchgate.net In another study, molecular docking was used to understand how N-phenylbenzofuran-2-carboxamide derivatives modulate the aggregation of the Amyloid Beta (Aβ42) peptide, which is implicated in Alzheimer's disease. researchgate.netencyclopedia.pub The orientation of the benzofuran ring within the Aβ42 fibril assembly was found to be a key determinant of whether the compound would inhibit or promote aggregation. researchgate.netencyclopedia.pub

Virtual screening is another powerful SBDD technique where large libraries of chemical compounds are computationally screened against a target receptor to identify potential hits. mendeley.com This approach has been successfully applied to identify novel benzofuran-based inhibitors. For instance, virtual screening of the ZINC15 database using a 2-fluorophenyl benzofuran-C3-carboxamide substructure as a query led to the identification of potential pan-genotypic inhibitors of the HCV NS5B polymerase. nih.gov The identified hits exhibited high docking scores and favorable drug-likeness properties. nih.gov

The development of Quantitative Structure-Activity Relationship (QSAR) models is also a key component of SBDD. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build predictive models for the biological activity of benzofuran derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a cancer target. researchgate.net These models help in understanding the relationship between the physicochemical properties of the compounds and their inhibitory activity, thereby guiding the design of more potent molecules. researchgate.net

The general workflow for SBDD of benzofuran-2-carboxamide derivatives often involves an iterative process of computational modeling, chemical synthesis, and biological evaluation. The insights from molecular docking, virtual screening, and QSAR studies are used to propose modifications to the lead compound, this compound, to enhance its binding affinity, selectivity, and pharmacokinetic properties.

SBDD Methodology Application to Benzofuran-2-Carboxamide Analogs Key Findings
Molecular DockingPim-1 kinase inhibitors researchgate.net, Aβ42 aggregation modulators researchgate.netencyclopedia.pubIdentified key hydrogen bonding and salt-bridge interactions; determined the role of ligand orientation in modulating protein aggregation.
Virtual ScreeningHCV NS5B polymerase inhibitors nih.govIdentified novel hit compounds from large chemical databases with high predicted binding affinity and good drug-like properties.
3D-QSAR (CoMFA/CoMSIA)LSD1 inhibitors researchgate.netDeveloped predictive models for biological activity, guiding the optimization of substituents on the benzofuran scaffold.

Structure Activity Relationship Studies of 4 Benzofuran 2 Carboxamido Benzoic Acid Derivatives

Impact of Benzofuran (B130515) Ring Substitutions on Biological Efficacy

Modifications on the benzofuran ring system, both on the furan (B31954) and the benzene (B151609) moieties, have been shown to be critical for modulating the biological activities of this class of compounds.

The C-2 position of the benzofuran ring is a key site for derivatization, and preliminary SAR studies have indicated that the introduction of an ester group at this position is a crucial factor for the cytotoxic activity of these compounds. nih.gov The replacement of the ester with other functionalities, such as heterocyclic rings, has also been shown to impact cytotoxicity. nih.gov For instance, the synthesis of various benzofuran derivatives has demonstrated that substitutions at the C-2 position are pivotal for their potential as anticancer agents. nih.gov

A series of novel benzofuran derivatives with a substituent at the 2-position were synthesized and evaluated for their inhibitory activity against SIRT2. These compounds displayed potent and selective inhibition of SIRT2, with IC50 values at the micromolar level, highlighting the importance of the C-2 position in directing the biological activity of the benzofuran scaffold. mdpi.com

CompoundC-2 SubstituentBiological ActivityIC50 (µM)Reference
Derivative AEster GroupCytotoxicity- nih.gov
Derivative BHeterocyclic RingCytotoxicity- nih.gov
Compound 7eSubstituted benzyl (B1604629) sulfoxideSIRT2 Inhibition3.81 mdpi.com

Substitutions on the benzene portion of the benzofuran nucleus also play a significant role in determining the biological efficacy of these derivatives. The introduction of halogen atoms, such as bromine, chlorine, or fluorine, has been consistently shown to increase anticancer activities. nih.gov This enhancement is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a molecule, thereby improving binding affinity. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov

For example, a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives were synthesized and screened for their antiproliferative activities. The benzofuran-2-carboxamide (B1298429) derivative 50g showed the highest potency against HCT-116, HeLa, HepG2, and A549 cancer cell lines, with IC50 values of 0.87, 0.73, 5.74, and 0.57 μM, respectively. nih.gov In another study, the introduction of a fluorine atom at the 4-position of the 2-benzofuranyl group in a series of 6-HMA-based benzofuran derivatives resulted in a 2-fold increase in potency and inhibitory activity (Ki = 88 nM; IC50 = 0.43 μM). nih.gov Such halogen substitutions, particularly at the para position, are thought to form favorable hydrophobic interactions, leading to higher potency. nih.gov

CompoundBenzene Moiety SubstituentCancer Cell LineIC50 (µM)Reference
50g-HCT-1160.87 nih.gov
50g-HeLa0.73 nih.gov
50g-HepG25.74 nih.gov
50g-A5490.57 nih.gov
Compound 54-Fluoro-0.43 nih.gov

Influence of Benzoic Acid Ring Substitutions on Biological Efficacy

The substitution pattern on the benzoic acid ring, which corresponds to the N-phenyl ring of the carboxamide, is another critical factor influencing the biological activity. Studies have shown that the presence of hydrophobic groups on the N-phenyl ring can potentiate anticancer and NF-κB inhibitory activity. researchgate.net The substitution of the N-phenyl ring with halogens is considered beneficial due to their hydrophobic and electron-donating nature, which enhances the cytotoxic properties of the benzofuran scaffold. nih.gov The position of the halogen atom has been emphasized in several studies, with the para position often yielding the maximum activity. nih.gov

In a study of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, it was found that compounds with a +M effect (mesomeric effect) and hydrophobic groups on the N-phenyl ring potentiated anticancer and NF-κB inhibitory activity, respectively. researchgate.net The derivative, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, was identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity. researchgate.net

CompoundBenzoic Acid Ring SubstituentObserved EffectReference
GeneralHydrophobic groupsPotentiated anticancer and NF-κB inhibitory activity researchgate.net
GeneralHalogen (para-position)Enhanced cytotoxic properties nih.gov
3m4'-hydroxyOutstanding anticancer and NF-κB inhibitory activity researchgate.net

Role of the Carboxamide Linkage in Activity Modulation

The carboxamide linkage is a cornerstone of the 4-(benzofuran-2-carboxamido)benzoic acid scaffold, playing a crucial role in connecting the benzofuran and benzoic acid moieties. While direct modifications of this linkage are not extensively detailed in the available literature for this specific compound, its importance is underscored by the vast number of biologically active benzofuran-2-carboxamide derivatives that have been synthesized and studied. nih.govresearchgate.netmdpi.com The amide bond's ability to form strong hydrogen bonds contributes to target interactions. drughunter.com

The strategy of bioisosteric replacement, where the amide group is substituted with other functional groups that mimic its size, shape, and electronic properties, is a common approach in drug design to improve physicochemical and pharmacological properties. drughunter.comnih.gov For instance, heterocyclic rings such as triazoles, imidazoles, and oxadiazoles (B1248032) are recognized as non-classical bioisosteres of amides. drughunter.com The successful synthesis of various benzofuran-2-carboxamide derivatives highlights the robustness and importance of this linkage in creating diverse chemical libraries for screening biological activities. nih.govmdpi.com The presence of the -CONH- group has been noted as a necessary element for the anticancer activity in certain series of benzofuran derivatives. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

The current body of research on this compound and its close analogs does not extensively cover stereochemical aspects, as the parent molecule is achiral. However, the principles of medicinal chemistry dictate that the introduction of a chiral center into a molecule can have profound effects on its biological activity.

Should a substituent introduced on either the benzofuran or the benzoic acid moiety create a stereocenter, it would be imperative to separate and evaluate the individual enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Therefore, any future drug development efforts involving chiral derivatives of this scaffold would necessitate a thorough investigation of their stereochemical properties to identify the more potent and safer enantiomer.

Biological Activity Profiling of 4 Benzofuran 2 Carboxamido Benzoic Acid and Its Analogs in Vitro Studies

In Vitro Enzyme Inhibition Assays

The ability of a compound to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. In vitro enzyme inhibition assays provide a controlled environment to quantify the inhibitory potency of a test compound. Analogs of 4-(benzofuran-2-carboxamido)benzoic acid have been investigated for their inhibitory effects against several key enzymes implicated in various disease pathways.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition

Lymphoid tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation and has been genetically linked to a predisposition for several autoimmune diseases. Consequently, inhibitors of LYP are of significant interest as potential therapeutics for autoimmune disorders.

Research into benzofuran-based compounds has identified them as potential inhibitors of LYP. A study focused on benzofuran-2-carboxylic acid derivatives identified these compounds as potent mimics of phosphotyrosine (pTyr), enabling them to interact with the active site of LYP. nih.gov The investigation led to the discovery of several potent inhibitors of LYP. For instance, compounds designated as D14 and D34 were found to reversibly inhibit LYP with Ki values of 1.34 µM and 0.93 µM, respectively. nih.gov These findings highlight the potential of the benzofuran-2-carboxamide (B1298429) scaffold as a basis for the development of novel LYP inhibitors.

Another study on a series of 6-hydroxybenzofuran-5-carboxylic acids (benzofuran salicylic (B10762653) acids) demonstrated their ability to inhibit LYP with IC50 values ranging from 0.27 to 6.2 µM. nih.gov This research further supports the potential of the broader benzofuran (B130515) class of compounds as LYP inhibitors.

Table 1: In Vitro LYP Inhibitory Activity of Benzofuran Analogs

Compound Inhibition Constant (Ki)
D14 1.34 µM
D34 0.93 µM

5-Lipoxygenase Enzyme System Modulation

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for a variety of inflammatory conditions.

Studies on benzofuran derivatives have revealed their potential to modulate the 5-LOX pathway. A series of 2-substituted 5-benzofuran hydroxamic acids were synthesized and evaluated for their in vitro 5-lipoxygenase inhibitory activity. nih.gov Several of these compounds were found to be potent inhibitors of the enzyme. For example, N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide and methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate both exhibited IC50 values of 40 nM. nih.gov

Furthermore, research on potent benzofuranol and N-hydroxyurea inhibitors of the lipoxygenase reaction has shown that these compounds can stimulate the pseudoperoxidase activity of 5-lipoxygenase. nih.gov This indicates a complex interaction with the enzyme system beyond simple inhibition.

Table 2: In Vitro 5-LOX Inhibitory Activity of Benzofuran Analogs

Compound IC50
N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide 40 nM
Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate 40 nM

Neuraminidase Inhibition Studies

Neuraminidase is a crucial enzyme for the replication and propagation of the influenza virus. Inhibitors of this enzyme are a major class of antiviral drugs used to treat influenza infections.

The potential for benzoic acid derivatives to act as neuraminidase inhibitors has been explored. A study on a series of newly synthesized benzoic acid derivatives identified a compound, termed NC-5, with antiviral activity. nih.gov NC-5 was found to inhibit influenza A viruses, including an oseltamivir-resistant strain, with EC50 values of 33.6 µM and 32.8 µM for the H1N1 and H1N1-H275Y strains, respectively. nih.gov The study also demonstrated that NC-5 inhibits neuraminidase activity, which may contribute to its influence on virus release. nih.gov While this study did not specifically investigate this compound, it supports the potential of the benzoic acid scaffold in the design of neuraminidase inhibitors.

Table 3: In Vitro Antiviral Activity of a Benzoic Acid Analog (NC-5)

Virus Strain EC50
Influenza A/FM/1/47 (H1N1) 33.6 µM
Oseltamivir-resistant A/FM/1/47-H275Y (H1N1-H275Y) 32.8 µM

Receptor Binding and Activation Studies

In addition to enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental mechanism of pharmacological action. Receptor binding assays and functional activation studies are used to characterize the affinity and efficacy of compounds at specific receptor subtypes.

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising therapeutic target for a range of inflammatory and neurodegenerative diseases, without the psychoactive effects associated with the cannabinoid receptor 1 (CB1).

The benzofuran and pyrrole (B145914) carboxamide scaffolds have been investigated as potential modulators of cannabinoid receptors. researchgate.netresearchgate.net Research has shown that the selectivity and functional profile of these compounds can be dependent on the nature of the amide substituent and the positioning of other chemical groups. researchgate.net For instance, in a series of benzofuran derivatives, the nature of the amide substituent and the position of a methoxy (B1213986) group were found to influence cannabinoid receptor selectivity. researchgate.net This suggests that the this compound scaffold could potentially be tailored to achieve selective CB2 receptor agonism.

Table 4: General Findings on Benzofuran Analogs at Cannabinoid Receptors

Compound Class Key Finding
Benzofuran carboxamides Cannabinoid receptor selectivity is dependent on the amide substituent and the position of other functional groups. researchgate.net

Dopamine (B1211576) D2/D3 Receptor Ligand Investigations

Dopamine D2 and D3 receptors are key targets in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The development of selective ligands for these receptor subtypes is an active area of research.

For example, a series of N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}benzamides and related compounds were synthesized and shown to have nanomolar affinities for D2 and D3 receptors, with a general preference for the D3 subtype. researchgate.net One compound in this series, N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide, demonstrated the highest D3 receptor affinity and selectivity, with pKi values of 7.14 for D2 and 8.42 for D3. researchgate.net

Another study on indolyl carboxylic acid amides, which share the amide linkage with the benzofuran-2-carboxamides, also identified potent and selective D3 receptor ligands. nih.gov These findings suggest that the carboxamide linkage present in this compound is a feature found in potent dopamine D2/D3 receptor ligands.

Table 5: In Vitro Dopamine Receptor Binding Affinities of Analogous Benzamide Derivatives

Compound Receptor pKi
N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide D2 7.14
D3 8.42

In Vitro Cell-Based Assays

The biological potential of this compound and its analogs has been explored through a variety of in vitro cell-based assays. These studies are crucial for identifying and characterizing the cellular and molecular effects of these compounds, providing a foundation for their potential therapeutic applications. The benzofuran nucleus, a key structural component, is known to be present in many natural and synthetic compounds with a wide range of pharmacological activities. nih.govnih.govrsc.org

Anti-proliferative and Cytotoxic Effects

Benzofuran-2-carboxamide derivatives have been evaluated for their ability to inhibit the growth of and induce death in various cancer cell lines. Research has shown that certain analogs exhibit concentration-dependent anti-proliferative effects at micromolar concentrations. nih.gov

For instance, a study on novel heterocyclic derivatives of benzofuran-2-carboxamides revealed selective activity. A 2-N-acetamidopyridyl substituted amide and a 2-imidazolynyl substituted amide demonstrated selective, concentration-dependent anti-proliferative effects on the SW620 (human colon adenocarcinoma) cell line. nih.gov Another 2-imidazolynyl substituted compound showed selectivity for the SK-BR-3 (human breast adenocarcinoma) cell line. nih.gov

Further studies on 3-methyl-1-benzofuran derivatives, which share structural similarities with the natural product cercosporamide, also showed significant cytotoxic activities against non-small cell lung cancer (NSCLC) cell lines. nih.gov Specifically, certain compounds displayed potent activity with IC₅₀ values below 9.3 μM against both NSCLC-N6 (mutant p53) and A549 (wild type p53) cell lines. nih.gov Similarly, Schiff bases derived from 4-aminobenzoic acid have shown notable cytotoxicity against the HepG2 (human liver cancer) cell line, with IC₅₀ values as low as 15.0 µM. mdpi.com Benzoxazepine derivatives, which are structurally related, also displayed dose-dependent inhibition of proliferation across A549, HeLa, Caco-2, and MCF-7 cell lines. scielo.br

Table 1: In Vitro Anti-proliferative/Cytotoxic Activity of Benzofuran-2-carboxamido Analogs

Compound ClassCell LineActivity MetricObserved Value (µM)Source
3-Methyl-1-benzofuran derivativesNSCLC-N6, A549IC₅₀< 9.3 nih.gov
3-Methyl-1-benzofuran derivativesNSCLC-N6, A549IC₅₀25 - 40 nih.gov
4-Aminobenzoic acid Schiff basesHepG2IC₅₀≥ 15.0 mdpi.com
Benzoxazepine derivativesA549, HeLa, Caco-2, MCF-7IC₅₀0.003 - 209.46 µg/mL scielo.br

Antimicrobial Activity Evaluation (Antibacterial, Antifungal, Antiviral)

The benzofuran scaffold is a prominent feature in the design of new antimicrobial agents. nih.govrsc.org Derivatives of this compound have been tested against a spectrum of bacteria and fungi, demonstrating a range of activities.

Antibacterial Activity: Studies have revealed that benzofuran derivatives possess a broad spectrum of antibacterial activity. nih.gov Certain 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives have shown activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL. nih.gov Other halogenated derivatives of 3-benzofurancarboxylic acid were active against various Gram-positive cocci, including multiple strains of S. aureus, Staphylococcus epidermidis, Bacillus subtilis, and Micrococcus luteus, with MIC values ranging from 50 to 200 μg/mL. nih.gov

Furthermore, N-(4-aminophenyl)-1-benzofuran-2-carboxamide derivatives synthesized as sulfamides were tested for antitubercular activity, with two compounds showing potency against Mycobacterium tuberculosis H37Rv with MIC values of 64 µg/mL. scilit.com Simple Schiff base derivatives of 4-aminobenzoic acid have also demonstrated significant antibacterial effects, inhibiting methicillin-resistant Staphylococcus aureus (MRSA) with MIC values starting from 15.62 µM. mdpi.com

Antifungal Activity: The antifungal potential of these compounds has also been established. A series of 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives were notably active against Candida krusei and Candida albicans, with the most active compound showing an MIC value of 31.25 μg/mL. nih.gov Thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran nucleus also exhibited potential antifungal activity. nih.gov Additionally, certain 3-benzofurancarboxylic acid derivatives showed antifungal effects against C. albicans and C. parapsilosis with an MIC of 100 μg/mL. nih.gov Potent broad-spectrum antifungal properties were also observed in Schiff bases of 4-aminobenzoic acid, with MIC values of ≥ 7.81 µM. mdpi.com

Antiviral Activity: While benzofuran derivatives are known to possess a wide array of biological properties, including antiviral potential, specific in vitro antiviral data for this compound and its direct analogs were not detailed in the reviewed literature. nih.govnih.gov

Table 2: In Vitro Antimicrobial Activity of Benzofuran-2-carboxamido Analogs

Compound ClassMicroorganismActivity MetricObserved Value (µg/mL)Source
Benzofuryl-carboxamido benzoxazolesS. aureusMIC62.5 nih.gov
Benzofuryl-carboxamido benzoxazolesC. krusei, C. albicansMIC31.25 nih.gov
Halogenated 3-benzofurancarboxylic acidsGram-positive cocciMIC50 - 200 nih.gov
Halogenated 3-benzofurancarboxylic acidsC. albicans, C. parapsilosisMIC100 nih.gov
N-(4-aminophenyl)-1-benzofuran-2-carboxamide sulfamidesM. tuberculosis H37RvMIC64 scilit.com
4-Aminobenzoic acid Schiff basesMRSAMIC≥ 15.62 µM mdpi.com
4-Aminobenzoic acid Schiff basesFungi (broad spectrum)MIC≥ 7.81 µM mdpi.com

Antioxidant Activity Assessment

Several studies have highlighted the antioxidant properties of benzofuran-2-carboxamide derivatives through various in vitro assays. These compounds demonstrate the ability to scavenge free radicals and inhibit oxidative processes, which are implicated in numerous degenerative diseases. nih.govmdpi.com

A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their antioxidant activities. nih.govresearchgate.net One analog, featuring a hydroxyl substitution at the R3 position, was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. nih.govresearchgate.net Another study noted that a novel benzofuran-2-carboxamide derivative exhibited an inhibition rate of 23.5% on DPPH radical formation and 62% on lipid peroxidation at a concentration of 100 μM. nih.gov

Other research on benzofuran hydrazones assessed their radical-scavenging ability using DPPH, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays, finding that antioxidant activity was related to the number and position of hydroxyl groups on the arylidene moiety. unife.it In cellular models, benzofuran-2-one derivatives have been shown to reduce intracellular reactive oxygen species (ROS) levels in differentiated SH-SY5Y cells exposed to oxidative stress. mdpi.com

Table 3: In Vitro Antioxidant Activity of Benzofuran-2-carboxamido Analogs

Compound ClassAssayKey FindingSource
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesDPPH radical scavengingModerate scavenging activity nih.govresearchgate.net
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesLipid peroxidation inhibitionAppreciable inhibition in rat brain homogenate nih.govresearchgate.net
Novel benzofuran-2-carboxamideDPPH radical scavenging23.5% inhibition at 100 µM nih.gov
Novel benzofuran-2-carboxamideLipid peroxidation inhibition62% inhibition at 100 µM nih.gov
Benzofuran hydrazonesDPPH, FRAP, ORACActivity depends on number/position of -OH groups unife.it
Benzofuran-2-one derivativesCellular ROS assaySignificant reduction of intracellular ROS mdpi.com

Anti-inflammatory Activity Profiling

The anti-inflammatory potential of benzofuran derivatives has been well-documented, with many analogs acting on key targets in inflammatory pathways. mdpi.comresearchgate.net In vitro studies on new heterocyclic/benzofuran hybrids have demonstrated their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com

One promising piperazine/benzofuran hybrid exhibited an excellent inhibitory effect on the generation of nitric oxide (NO) with an IC₅₀ value of 52.23 ± 0.97 μM, while showing low cytotoxicity. mdpi.com This compound was also found to down-regulate the secretion of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Other benzofuran derivatives have shown inhibitory activity on both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with one compound showing an IC₅₀ of 8.0 μM on COX-2, an activity level close to the reference drug indomethacin. researchgate.net

Anti-parasitic Activity

Benzofuran derivatives have been investigated for their activity against various parasites. nih.govmdpi.com In a study focused on novel benzofuran derivatives containing a thiazolo[3,2-a]benzimidazole nucleus, compounds were screened for their in vitro anthelmintic (anti-parasitic) activity against the earthworm Pheretima posthuma. nih.gov Several of the synthesized compounds were found to be effective, with some demonstrating more potent activity than others in the series. nih.gov Specifically, compounds designated as 3a, 3b, and 5i were identified as being particularly effective against the tested organism. nih.gov

Investigation of Pharmacological Mechanisms at the Cellular and Molecular Level

Research into the analogs of this compound has begun to elucidate the molecular mechanisms underlying their observed biological activities. These investigations provide insight into how these compounds interact with cellular pathways and molecular targets.

Anti-proliferative Mechanisms: The cytotoxic effects of benzofuran-2-carboxamides have been linked to the induction of programmed cell death. Studies have shown that certain derivatives, including a 2-N-acetamidopyridyl substituted compound, induce apoptosis in tumor cell lines. nih.gov However, not all analogs act through the same pathway, as a 2-imidazolynyl substituted amide was found to act through a cell death mechanism other than apoptosis, suggesting multiple modes of action for this class of compounds. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory properties of benzofuran derivatives are often attributed to their modulation of key signaling pathways. A piperazine/benzofuran hybrid has been shown to significantly inhibit the phosphorylation levels of IKKα/IKKβ, IκBα, and p65, which are hallmark proteins of the NF-κB signaling pathway. mdpi.com The same compound also inhibited the phosphorylation of ERK, JNK, and p38 in the MAPK signaling pathway in a dose-dependent manner. mdpi.com Other benzofuran derivatives exert their effects through the direct inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.netnih.gov

Antioxidant Mechanisms: At the molecular level, the antioxidant effects of some benzofuran derivatives have been linked to the upregulation of endogenous antioxidant defense systems. One benzofuran-2-one compound was observed to boost the expression of Heme Oxygenase-1 (HO-1) mRNA and its perinuclear protein isoform in cells under oxidative stress. mdpi.com HO-1 is a critical enzyme that plays a pivotal role in neuroprotection and cellular antioxidant defense. mdpi.com

Antimicrobial Mechanisms: To understand the mode of inhibition for antitubercular benzofuran derivatives, molecular docking studies have been employed. These in silico analyses suggest that benzofuran-based sulfamides may act by inhibiting the M. tuberculosis Polyketide synthase enzyme, providing insight into their potential mechanism of action. scilit.com

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space of 4-(benzofuran-2-carboxamido)benzoic acid derivatives. While established methods for the synthesis of benzofuran-2-carboxamides exist, there is a continuous need for innovation to enhance yield, reduce reaction steps, and introduce greater molecular diversity.

Future research should focus on the following areas:

C-H Functionalization: Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. The application of transition-metal catalyzed C-H activation strategies, such as those employing palladium, could enable the direct introduction of various substituents onto the benzofuran (B130515) core or the benzoic acid moiety, bypassing the need for pre-functionalized starting materials. A modular synthetic route combining 8-aminoquinoline (B160924) directed C–H arylation with a subsequent transamidation has been successfully used to create a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. researchgate.netnih.gov This approach allows for the efficient installation of a wide range of aryl and heteroaryl groups at the C3 position of the benzofuran scaffold. researchgate.netnih.gov

One-Pot and Domino Reactions: The development of one-pot and domino reaction sequences can significantly improve synthetic efficiency by minimizing purification steps and reducing waste. Designing cascade reactions that sequentially form the benzofuran ring and introduce the carboxamide linkage would be a significant advancement. One-pot syntheses of benzofuran derivatives have been reported using methods such as heteroannulation of benzoquinones. chemrxiv.org

Catalyst-Free and Green Synthesis: Exploring catalyst-free and environmentally benign synthetic methodologies is crucial for sustainable chemical research. This could involve the use of greener solvents, microwave-assisted synthesis, or the development of reactions that proceed under milder conditions without the need for metal catalysts. Catalyst-free methods for the synthesis of benzofuran derivatives have been developed, for instance, through cascade reactions between nitroepoxides and salicylaldehydes. arxiv.org

Flow Chemistry: The application of flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its analogs.

Advanced Computational Approaches in Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of novel bioactive compounds. For the this compound scaffold, these approaches can guide synthetic efforts and provide insights into the molecular basis of biological activity.

Key areas for future computational research include:

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of various biological targets. For instance, docking studies have been employed to investigate the binding of N-phenylbenzofuran-2-carboxamide derivatives to amyloid-beta (Aβ42) aggregates and benzofuran-1,2,3-triazole hybrids to the epidermal growth factor receptor (EGFR). researchgate.netnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and reveal key dynamic features of the ligand-receptor complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR studies can establish mathematical relationships between the structural features of this compound derivatives and their biological activities. chemrxiv.orgnih.gov These models are valuable for predicting the activity of unsynthesized compounds and for identifying the key structural determinants of potency and selectivity.

Pharmacophore Modeling: Ligand-based and structure-based pharmacophore models can be developed to identify the essential chemical features required for the biological activity of this class of compounds. These models can then be used for virtual screening of large chemical databases to identify novel hit compounds. mdpi.com

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. In silico models can be used to assess the drug-likeness and potential liabilities of novel this compound derivatives, helping to prioritize compounds for synthesis and experimental testing. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic properties, reactivity, and spectroscopic features of this compound and its derivatives, providing a deeper understanding of their chemical behavior. arxiv.orgresearchgate.netnih.gov

Broadening the Scope of Biological Target Identification for Derivatives

While preliminary studies have hinted at the potential of benzofuran-2-carboxamides against various targets, a systematic and broad-based approach to target identification is necessary to fully understand their therapeutic potential.

Future research in this area should involve:

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels, can lead to the discovery of novel activities. researchgate.netmdpi.com

Phenotypic Screening: Phenotypic screening in cell-based or whole-organism models can identify compounds that produce a desired physiological effect without a priori knowledge of the specific molecular target. Subsequent target deconvolution studies can then be employed to identify the mechanism of action.

Chemical Proteomics: The use of chemical probes derived from the this compound scaffold in combination with mass spectrometry-based proteomics can be a powerful tool for identifying direct protein binding partners in a cellular context.

Exploration of Underexplored Target Classes: Research should not be limited to well-established drug targets. The unique chemical features of the this compound scaffold may lend themselves to interaction with novel or less-explored classes of proteins.

Currently, derivatives of the benzofuran-2-carboxamide scaffold have shown inhibitory activity against targets such as Glucosylceramide Synthase (GCS), cholinesterases, and Staphylococcus aureus Sortase A. nih.govnih.govnih.gov Additionally, some derivatives have demonstrated antimalarial and antiviral activities, the latter through agonism of the STING (Stimulator of Interferon Genes) pathway. researchgate.netderpharmachemica.com

Development of Multi-targeted Ligands Based on the Scaffold

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-targeted ligands or polypharmacology. The this compound scaffold, with its potential to interact with multiple biological targets, is an attractive starting point for the design of such agents.

Future research in this area should focus on:

Rational Design of Hybrid Molecules: The design and synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores can lead to compounds with dual or multiple modes of action. For example, tacrine-benzofuran hybrids have been developed as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against both cholinesterases and β-amyloid aggregation. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD approaches can be used to identify small molecular fragments that bind to different sites on one or more target proteins. These fragments can then be linked to the this compound core to generate potent multi-targeted ligands.

Structure-Based Design for Dual Inhibition: For related targets, such as different kinase isoforms, structure-based design can be employed to develop single molecules that can effectively inhibit multiple targets. Benzofuran hybrids have been designed as dual CDK2/GSK-3β inhibitors for breast cancer and dual PI3K/VEGFR2 inhibitors. chemrxiv.orgnih.gov

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can help to identify key nodes in disease pathways that can be simultaneously modulated by a multi-targeted ligand based on the this compound scaffold.

Application of Chemoinformatics and Data Mining in Research

The vast and ever-growing amount of chemical and biological data presents both a challenge and an opportunity for drug discovery. Chemoinformatics and data mining techniques can be powerful tools for extracting valuable knowledge from these datasets and applying it to the study of this compound.

Future applications in this domain include:

Virtual Screening of Large Compound Libraries: Virtual screening of extensive chemical databases, such as ZINC, using the this compound scaffold as a query can identify commercially available or synthetically accessible compounds with a high probability of biological activity. nih.gov This approach has been used to identify potential inhibitors of HCV NS5B polymerase. nih.gov

Machine Learning for Activity Prediction: Machine learning algorithms, such as random forests and support vector machines, can be trained on existing structure-activity relationship data to build predictive models. arxiv.orgchemrxiv.orgresearchgate.netrsc.org These models can then be used to predict the biological activity of novel this compound derivatives and to prioritize them for synthesis.

Data Mining of Scientific Literature and Patents: Text mining algorithms can be employed to automatically extract information about the synthesis, biological activities, and targets of benzofuran-2-carboxamide derivatives from the scientific literature and patent databases. This can help to identify research trends, gaps in knowledge, and potential new applications for this class of compounds.

Building Integrated Databases: The development of a dedicated, curated database for this compound and its analogs, integrating chemical structures, synthetic routes, biological activity data, and computational predictions, would be a valuable resource for the research community.

By systematically addressing these future research directions and filling the existing knowledge gaps, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(Benzofuran-2-carboxamido)benzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step synthesis is typical: (1) Activate benzofuran-2-carboxylic acid using carbodiimide reagents (e.g., EDCI) with DMAP as a catalyst to form the reactive intermediate. (2) Couple this intermediate with 4-aminobenzoic acid under inert conditions (N₂ atmosphere) in anhydrous DMF. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify via recrystallization from ethanol/water. Optimize yields (≥70%) by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hr at 25°C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use DMSO-d₆ to resolve amide protons (δ 10.2–10.8 ppm) and aromatic signals (δ 7.0–8.5 ppm). Assign peaks via 2D COSY and HSQC.
  • X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL-2018/3 . Validate hydrogen bonding (e.g., O–H···N interactions) with ORTEP-3 .
  • IR : Confirm amide C=O stretch at ~1670 cm⁻¹ and carboxylic acid O–H at ~2500–3000 cm⁻¹ .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent), followed by PBS (pH 7.4) and ethanol using shake-flask method (25°C). Quantify via HPLC (C18 column, λ = 254 nm) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS; acidic conditions (pH < 3) may hydrolyze the amide bond .

Q. What are the key considerations for designing bioactivity assays for this compound?

  • Methodological Answer : Prioritize targets based on benzofuran analogs (e.g., enzyme inhibition, receptor modulation). Use in vitro assays:
  • CYP450 Inhibition : Microsomal incubation with NADPH, LC-MS quantification of metabolites .
  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ calculation) .
    Include positive controls (e.g., ascorbic acid) and validate with triplicate replicates.

Q. How should researchers handle discrepancies in crystallographic data refinement?

  • Methodological Answer : Cross-validate using multiple software: SHELXL (for small-molecule precision) vs. SIR97 (direct methods for phase problem resolution) . Check for thermal parameter consistency (Ueq < 0.05 Ų). If R-factors diverge (>5%), re-examine data integration (e.g., correct for absorption using SADABS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic modifications?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces. Identify electron-deficient regions (e.g., benzofuran ring) for nucleophilic attack. Validate with experimental UV-Vis (λmax ~300 nm) . Use Gaussian09 for optimization and frequency analysis .

Q. What strategies resolve conflicting bioactivity data across different assay platforms?

  • Methodological Answer :
  • Assay-Specific Variability : Compare results from fluorescence-based (e.g., FLIPR) vs. radiometric assays (e.g., Scintillation Proximity). Normalize data to internal standards.
  • Metabolic Interference : Pre-incubate with liver microsomes to assess stability; use CYP3A4/CYP2D6 isoform-specific inhibitors .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey test (p < 0.05) .

Q. How can polymorph screening improve formulation development?

  • Methodological Answer : Screen 10 solvents (e.g., methanol, acetone) via cooling crystallization. Characterize polymorphs via PXRD (e.g., Form I: 2θ = 12.5°, 17.8°; Form II: 2θ = 13.2°, 19.1°). Assess thermodynamic stability via DSC (melting endotherm comparison) .

Q. What role do supramolecular interactions play in solid-state packing?

  • Methodological Answer : Analyze X-ray data for π-π stacking (interplanar distance ~3.5 Å) and hydrogen-bonding motifs (e.g., carboxylic acid dimers). Use Mercury 4.3 to visualize packing diagrams. Compare with Cambridge Structural Database entries (e.g., refcode: ABC123) .

Q. How can isotopic labeling (e.g., ¹³C) elucidate metabolic pathways?

  • Methodological Answer :
    Synthesize ¹³C-labeled analog at the carboxylic acid position. Administer to hepatocytes and track metabolites via LC-HRMS. Fragment ions (m/z 180.1 → 136.0) indicate decarboxylation. Quantify using isotopic enrichment curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.